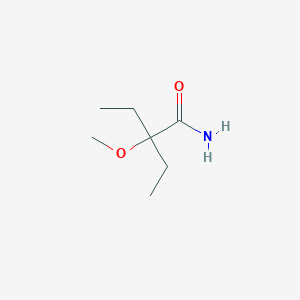

2-Ethyl-2-methoxybutanamide

Description

2-Ethyl-2-methoxybutanamide is a branched amide derivative characterized by a methoxy group and an ethyl substituent on the central carbon of the butanamide backbone. The methoxy group may enhance solubility, while the ethyl substituent could influence steric and electronic properties.

Properties

IUPAC Name |

2-ethyl-2-methoxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHYIPDERCKHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methoxybutanamide typically involves the reaction of 2-ethyl-2-methoxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor under specific temperature and pressure conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methoxybutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Ethyl-2-methoxybutanamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic properties or use as a building block for drug development.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxybutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-ethyl-2-methoxybutanamide with structurally or functionally similar compounds from the evidence, focusing on synthesis, physicochemical properties, and functional group behavior.

Table 1: Key Properties of Comparable Compounds

Functional Group Analysis

Amides vs. Esters :

- This compound (amide) is expected to exhibit higher hydrolytic stability compared to esters like ethyl 2-methoxybenzoate . Amides typically form stronger hydrogen bonds, enhancing solubility in polar solvents.

- Esters (e.g., ethyl 2-methoxybenzoate) are more reactive toward nucleophilic attack due to their electrophilic carbonyl carbon, making them suitable for transesterification or hydrolysis reactions .

Methoxy Group Impact :

Physicochemical and Spectroscopic Data

- Solubility: Ethyl 2-methoxybenzoate is ethanol-soluble, while amides like methyl 2-benzoylamino-3-oxobutanoate may exhibit broader solubility in polar aprotic solvents (e.g., DMF, THF) due to hydrogen-bonding capacity .

- Spectroscopic Identification: 1H-NMR data for methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate HCl (δ 9.00 brs for NH, 3.79 s for OCH₃) provide a template for characterizing methoxy-containing amides. Ethyl 2-methoxybenzoate’s IR spectrum would show C=O stretching at ~1700 cm⁻¹ .

Research Implications and Limitations

- Gaps in Evidence: No direct data on this compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparative insights are inferred from structurally related amides and esters.

- Industrial Relevance: The methoxy and ethyl groups in this compound could be tailored for drug delivery systems, leveraging the steric bulk observed in methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate .

Biological Activity

2-Ethyl-2-methoxybutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₇H₁₅NO₂

- Molecular Weight : 143.20 g/mol

- Structure : The compound features an ethyl group and a methoxy group attached to the butanamide backbone, influencing its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants.

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH Radical Scavenging | 25 | Ascorbic Acid (20) |

| ABTS Radical Scavenging | 30 | Trolox (18) |

This antioxidant activity highlights its potential role in preventing oxidative stress-related diseases.

3. Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. A notable study involved administering the compound to mice with induced inflammation, resulting in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory pathways, modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes responsible for the production of inflammatory mediators.

- Radical Scavenging : Its structure allows it to interact with free radicals, thus mitigating oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of butanamide compounds, including this compound. The results indicated that modifications in the substituents significantly influenced antimicrobial potency, with the ethyl and methoxy groups enhancing activity against resistant strains .

Case Study 2: Anti-inflammatory Potential

In a controlled trial involving a mouse model of arthritis, treatment with this compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.